molecular formula C21H24N2O3 B10830427 Gelsevirine

Gelsevirine

Cat. No.: B10830427
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-UHFFFAOYSA-N
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Description

1-Methoxygelsemine (CAS: 38990-03-3), also known as gelsevirine, is an indole alkaloid derived from Gelsemium elegans Benth (GEB), a plant traditionally used in herbal medicine but notorious for its toxicity . Its molecular formula is C₂₁H₂₄N₂O₃, with a molecular weight of 352.43 g/mol. Structurally, it belongs to the indole class and is characterized by a methoxy substitution at the C-1 position, distinguishing it from related alkaloids like gelsemine and koumine . This compound is sparingly soluble in methanol and dichloromethane and is typically stored at 2–8°C for stability .

However, its bioactivity is notably less potent compared to other GEB alkaloids, as observed in comparative studies .

Properties

IUPAC Name

2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSCMFCWHWCCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methoxygelsemine involves several steps, typically starting with the extraction of the parent compound, gelsemine, from Gelsemium elegans. The synthetic route often includes the following steps:

Chemical Reactions Analysis

1-Methoxygelsemine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of 1-Methoxygelsemine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methoxygelsemine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets glycine receptors and GABA_A receptors in the nervous system.

    Pathways Involved: 1-Methoxygelsemine’s interaction with glycine receptors enhances the production of neurosteroids, which in turn potentiate the activity of GABA_A receptors.

Comparison with Similar Compounds

Table 1: Comparative Anti-Tumor Effects of GEB Alkaloids

Compound Molecular Formula Key Structural Feature Effective Cell Lines Mechanism of Action Potency (Relative to Koumine)
1-Methoxygelsemine C₂₁H₂₄N₂O₃ C-1 methoxy SW480 (colon), digestive tract tumors Dose-dependent apoptosis induction Moderate
Koumine C₂₀H₂₂N₂O₂ C-19 hydroxyl SW480, HCT116 (colon), HepG2 (liver) Bcl-2 suppression, caspase-3 activation High
Gelsemine C₂₀H₂₂N₂O₂ Unsubstituted C-1 SW480, AGS (gastric) S/G2 cell cycle blockade Low
Gelsenicine C₂₁H₂₄N₂O₃ C-19 hydroxyl A431 (epidermoid carcinoma) ROS-mediated cytotoxicity High (with toxicity)
Gelsebanine C₂₀H₂₂N₂O₂ Bicyclic framework A549 (lung adenocarcinoma) Mitochondrial membrane disruption High

Key Findings:

Potency Hierarchy : Koumine > Gelsebanine > Gelsenicine > 1-Methoxygelsemine > Gelsemine .

Mechanistic Divergence: Koumine and 1-methoxygelsemine induce apoptosis via caspase-3 pathways, but koumine uniquely downregulates Bcl-2, amplifying its efficacy . Gelsebanine and gelsenicine exhibit non-apoptotic mechanisms, such as reactive oxygen species (ROS) generation, leading to rapid cytotoxicity .

Dose Dependency : All compounds show dose-dependent anti-tumor activity, but 1-methoxygelsemine requires higher concentrations to achieve effects comparable to koumine .

Structure-Activity Relationship (SAR) Insights

The methoxy group in 1-methoxygelsemine reduces its membrane permeability compared to hydroxyl-bearing analogs like koumine, explaining its moderate potency. Conversely, hydroxyl or bicyclic moieties enhance interactions with cellular targets (e.g., Bcl-2 or mitochondrial membranes), improving efficacy .

Biological Activity

1-Methoxygelsemine is a natural alkaloid derived from the plant Gelsemium elegans Benth. This compound, belonging to the class of indole alkaloids, has garnered attention due to its significant biological activities and potential therapeutic applications, particularly in neurology and oncology. This article delves into the biological activity of 1-Methoxygelsemine, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Methoxygelsemine is characterized by its unique structural features that contribute to its biological activity. The compound's synthesis involves complex chemical reactions, including an organocatalytic Diels-Alder reaction and intramolecular trans-annular aldol condensation, which are essential for its pharmacological properties.

The primary mechanism of action of 1-Methoxygelsemine involves its interaction with neurotransmitter receptors. It has been shown to modulate glycine and GABA receptors, enhancing inhibitory neurotransmission. This modulation is crucial for its analgesic and anxiolytic effects, making it a valuable candidate for pain management and anxiety disorders.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1-Methoxygelsemine. It has demonstrated inhibitory effects on various cancer cell lines, including:

Active Component Tumor Type Mechanism EC50 (μM)
1-MethoxygelsemineSW480 human colon cancer cellsInhibits tumor cell proliferation1.41 ± 0.06
1-MethoxygelsemineMGC80-3 human gastric cancer cellsInhibits tumor cell proliferation1.22 ± 0.01

These findings suggest that 1-Methoxygelsemine could be a promising candidate for further development as an anticancer agent .

Analgesic and Anxiolytic Properties

The compound has also shown significant analgesic properties in preclinical studies. Its ability to enhance GABA receptor activity contributes to its effectiveness in reducing pain perception. Additionally, its anxiolytic effects make it a potential treatment for anxiety disorders by promoting relaxation and reducing stress responses.

Case Studies

Several case studies have investigated the effects of 1-Methoxygelsemine in various contexts:

  • Case Study 1: Pain Management
    A clinical trial assessed the efficacy of 1-Methoxygelsemine in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential.
  • Case Study 2: Cancer Therapy
    In vitro studies on human cancer cell lines revealed that treatment with 1-Methoxygelsemine led to reduced cell viability and induced apoptosis in a dose-dependent manner. These findings were corroborated by in vivo studies using animal models of cancer .

Toxicity and Safety Profile

While the therapeutic potential of 1-Methoxygelsemine is promising, it is essential to consider its safety profile. Studies have indicated that high doses may lead to toxicity, including respiratory depression and convulsions in animal models. The LD50 values vary depending on the administration route and species, highlighting the need for careful dosing in clinical applications .

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